Enhanced Reactivity for Selective S-Arylation: 2-Oxazolidinethione vs. 2-Oxazolidinone
2-Oxazolidinethione demonstrates a unique chemoselectivity profile in reactions with arynes. Unlike 2-benzoxazolinone and 2-benzimidazolinone, which undergo N-arylation, 2-oxazolidinethione exclusively undergoes S-arylation [1]. This divergent reactivity is attributed to the enhanced nucleophilicity of the thione sulfur compared to the carbonyl oxygen in the oxo-analogue.
| Evidence Dimension | Reaction outcome with arynes |
|---|---|
| Target Compound Data | Exclusive S-arylation to yield S-aryl dihydrooxazoles |
| Comparator Or Baseline | 2-Benzoxazolinone (oxo-analogue): N-arylation |
| Quantified Difference | Qualitative difference: exclusive S-arylation vs. N-arylation |
| Conditions | Reaction with arynes; methodology described in Org. Biomol. Chem., 2017 |
Why This Matters
This property is critical for synthetic chemists requiring a thiophilic handle for constructing sulfur-containing heterocycles, a transformation that fails with the more common oxazolidinone scaffold.
- [1] Sun C, Lu Y, Zhang Q, Lu R, Bao L, Shen M, Xu H. Selective S-arylation of 2-oxazolidinethiones and selective N-arylation of 2-benzoxazolinones/2-benzimidazolinones. Org Biomol Chem. 2017;15:4058-4063. View Source
